BenchChemオンラインストアへようこそ!

Nitroacridine

DNA cross-linking antitumor mechanism nitroacridine isomers

Nitroacridine (CAS 30904-48-4, IUPAC: 1-nitroacridine) is a nitro-substituted tricyclic acridine derivative with molecular formula C₁₃H₈N₂O₂ and molecular weight 224.21 g/mol. It serves as the parent scaffold for a therapeutically significant class of DNA-targeting agents, including the clinical-stage antitumor drug nitracrine (Ledakrin, C-283) and Capridine β (C-1748), the latter having entered Phase I clinical trials for prostate cancer.

Molecular Formula C13H8N2O2
Molecular Weight 224.21 g/mol
CAS No. 30904-48-4
Cat. No. B3051088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitroacridine
CAS30904-48-4
Molecular FormulaC13H8N2O2
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3[N+](=O)[O-]
InChIInChI=1S/C13H8N2O2/c16-15(17)13-7-3-6-12-10(13)8-9-4-1-2-5-11(9)14-12/h1-8H
InChIKeyDEEULBIVHZVMHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitroacridine (CAS 30904-48-4): Chemical Identity and Procurement Baseline for 1-Nitroacridine Research


Nitroacridine (CAS 30904-48-4, IUPAC: 1-nitroacridine) is a nitro-substituted tricyclic acridine derivative with molecular formula C₁₃H₈N₂O₂ and molecular weight 224.21 g/mol . It serves as the parent scaffold for a therapeutically significant class of DNA-targeting agents, including the clinical-stage antitumor drug nitracrine (Ledakrin, C-283) and Capridine β (C-1748), the latter having entered Phase I clinical trials for prostate cancer [1]. The 1-nitro positional isomer is mechanistically distinct from its 2-, 3-, and 4-nitro counterparts: only the 1-nitroacridine scaffold undergoes metabolic activation to form covalent DNA interstrand cross-links, a property absent in the other isomers [2]. Procurement of nitroacridine as a research intermediate requires precise specification of nitro-group position, as isomer identity dictates biological mechanism and end-use applicability.

Why 2-, 3-, or 4-Nitroacridine Cannot Substitute for 1-Nitroacridine in DNA-Targeted Research


Substituting 1-nitroacridine with its 2-, 3-, or 4-nitro positional isomers in biological research protocols is not functionally equivalent. The nitro-group position on the acridine ring fundamentally determines the compound's mechanism of action: 1-nitroacridines undergo NADPH-dependent metabolic activation to form covalent DNA interstrand cross-links, whereas 2-, 3-, and 4-nitroacridines lack this capability entirely and actively diminish cross-linking by other agents [1]. Furthermore, 1-nitroacridines are paradoxically the poorest performers in cell-free DNA-binding assays yet the most potent inhibitors of tumor cell growth, indicating that cellular metabolic machinery is indispensable for their activity—a requirement not shared by other isomers [2]. The non-nitro analogue DAPA (9-[3-(N,N-dimethylamino)propylamino]acridine) exhibits no hypoxia-selective cytotoxicity (HCR = 1-fold), while the 1-nitroacridine nitracrine demonstrates 5-fold hypoxia selectivity that can be amplified to 820-fold through N-oxide derivatization [3]. These isomer- and substitution-dependent mechanistic divergences render generic nitroacridine procurement scientifically invalid for applications requiring the 1-nitro pharmacophore.

Quantitative Differentiation Evidence for 1-Nitroacridine Against Closest Analogs and Isomers


DNA Interstrand Cross-Linking: 1-Nitroacridines Cross-Link DNA Covalently; 2-, 3-, and 4-Nitro Isomers Do Not

Ledakrin (nitracrine, a 1-nitroacridine derivative) induced one covalent DNA interstrand cross-link per approximately 20×10³ base pairs in B. subtilis, 56×10³ base pairs in HeLa cells, and 80×10³ base pairs in Ehrlich ascites tumor cells following metabolic activation in vivo [1]. In contrast, the non-antitumor 2-, 3-, and 4-nitroacridines did not cause any detectable DNA interstrand cross-linking under identical conditions and, critically, diminished cross-linking by Ledakrin or mitomycin C when co-administered [1]. This represents a qualitative (presence vs. absence) rather than merely quantitative difference in mechanism.

DNA cross-linking antitumor mechanism nitroacridine isomers

Hypoxia-Selective Cytotoxicity: 1-Nitroacridine Nitracrine Exhibits 5-Fold Hypoxic Selectivity Versus Zero Selectivity for the Des-Nitro Analogue DAPA

The 1-nitroacridine nitracrine (NC) demonstrated a hypoxic cytotoxicity ratio (HCR) of 5-fold in Chinese hamster ovary (CHO) AA8 cells, measured by clonogenic assay under aerobic versus hypoxic conditions [1]. Its tertiary amine N-oxide prodrug (NC-tO) amplified this selectivity to 820-fold. In contrast, the des-nitro analogue DAPA (9-[3-(N,N-dimethylamino)propylamino]acridine) exhibited an HCR of 1-fold—i.e., no hypoxia selectivity whatsoever—and its N-oxide derivatives likewise showed no hypoxic discrimination [1]. The 1-nitro group is therefore indispensable for the bioreductive activation that confers hypoxia-selective cell killing.

hypoxia-selective cytotoxicity bioreductive prodrug nitracrine

Cellular vs. Cell-Free Activity Inversion: 1-Nitroacridines Require Metabolic Activation, Unlike 2-/3-/4-Nitro Isomers

A systematic comparison across nitroacridine isomers revealed that 1-nitroacridines were poorly effective in cell-free DNA-binding and DNA polymerase inhibition assays yet were the most potent inhibitors of HeLa cell growth among all nitroacridine derivatives studied [1]. Conversely, 2-, 3-, and 4-nitroacridines performed more strongly in cell-free systems but exhibited inferior cellular cytotoxicity [1]. This inversion demonstrates that 1-nitroacridines are uniquely dependent on intracellular metabolic activation—specifically, NADPH-dependent enzymatic reduction—to generate the reactive intermediates responsible for their cytotoxic effects [2]. The other isomers act primarily through physicochemical DNA intercalation, a mechanism that does not require bioactivation.

metabolic activation cell-free vs. cellular assay structure-activity relationship

Therapeutic Index Differentiation: C-1748 (4-Methyl-1-Nitroacridine) Shows 3–4× Higher Therapeutic Index Than Its Demethyl Precursor C-857

The 1-nitroacridine derivative C-1748 (Capridine β; 9-(2'-hydroxyethylamino)-4-methyl-1-nitroacridine) exhibited a therapeutic index—defined as the ratio of antitumor efficacious dose to LD₅₀—that was 3 to 4 times higher than its demethyl precursor C-857 in preclinical models [1]. In cell-based assays, C-1748 showed an IC₅₀ of 22.5 nM against the prostate cancer cell line LNCaP compared with >100 nM against HL-60 leukemia cells, indicating preferential cytotoxicity toward prostate cancer [2]. In human prostate cancer xenograft models, intraperitoneal administration of C-1748 inhibited tumor growth by 80–90% with minimal systemic toxicity, and the maximum tolerated dose in Beagle dogs was established at 1.5 mg/kg i.v. [2][3]. The diminished toxicity of C-1748 relative to C-857 was subsequently correlated with its resistance to metabolic activation in HepG2 cells [4].

therapeutic index prostate cancer C-1748 Capridine beta lead optimization

Antibacterial Gram-Selectivity: Nitroakridin 3582 Inhibits Gram-Positive Bacteria at 5×10⁻⁵ M with Differential Macromolecular Synthesis Effects

The antibacterial nitroacridine Nitroakridin 3582 inhibited the growth of selected gram-positive bacteria (Bacillus licheniformis, Micrococcus lysodeikticus) more strongly than gram-negative bacilli, inducing lysis of gram-positive organisms at concentrations of approximately 5×10⁻⁵ M [1]. Against Escherichia coli C-2 (gram-negative), concentrations below 10⁻⁴ M merely reduced exponential growth rate; at 10⁻⁴ M the drug was bacteriostatic; only at concentrations exceeding 10⁻⁴ M did it become bactericidal [1]. At concentrations greater than 2×10⁻⁴ M, Nitroakridin 3582 blocked DNA biosynthesis and produced accelerated bactericidal action [1]. In an R-plasmid elimination model, Nitroakridin 3582 was bactericidal against Salmonella typhimurium R1+ at 5×10⁻⁶ M when combined with ampicillin, at a concentration 20-fold lower than quinacrine (4×10⁻⁴ M) and 200-fold lower than ethidium bromide (10⁻⁴ M) required for equivalent effect [2].

antibacterial gram-selective nitroacridine Nitroakridin 3582

Isomer-Specific Mutagenic Fingerprint: 1- and 3-Nitroacridines Induce −2 Frameshifts; 2- and 4-Nitro Isomers Are Significantly Less Effective

In the Escherichia coli lacZ reversion assay, nitracrine (1-nitro-9-(3'-dimethylaminopropylamino)acridine) and its 3-nitro isomer effectively induced −2 frameshift mutations in an alternating CG sequence, with the 2- and 4-nitro isomers being less effective in this mutational signature [1]. All nitro-substituted DAPA derivatives (1-, 2-, 3-, and 4-nitro) reduced the yield of ±1 frameshift mutations compared with the parent des-nitro compound DAPA, which functioned as a simple intercalator akin to 9-aminoacridine [1]. Among 1-nitroacridine derivatives specifically, C-1748 demonstrated the least mutagenic potential compared to C-857, C-1790, C-1872, and C-1873, while retaining the highest antitumor efficacy in prostate cancer models [2]. This differentiation in genotoxic profile is directly relevant to lead selection for clinical development, where mutagenic risk must be balanced against therapeutic potency.

frameshift mutagenesis nitroacridine isomers genotoxicity profiling lacZ reversion assay

High-Confidence Application Scenarios for 1-Nitroacridine and Its Derivatives Based on Comparative Evidence


Bioreductive Prodrug Development Targeting Hypoxic Tumor Microenvironments

The 1-nitroacridine scaffold, as exemplified by nitracrine (HCR = 5-fold) and its N-oxide prodrug NC-tO (HCR = 820-fold), is uniquely suited for hypoxia-selective anticancer agent design [1]. The des-nitro analogue DAPA shows zero hypoxia selectivity (HCR = 1-fold), confirming that the 1-nitro group is the essential bioreductive trigger [1]. Research programs developing tumor-microenvironment-activated cytotoxins should source 1-nitroacridine as the core pharmacophore, with the understanding that N-oxide derivatization can amplify hypoxia selectivity by over 160-fold relative to the parent nitro compound.

DNA Cross-Linking Chemotherapeutic Lead Optimization with Isomeric Selectivity Controls

For structure-activity relationship (SAR) studies requiring DNA interstrand cross-linking as the primary mechanism, 1-nitroacridine is the only nitroacridine isomer capable of generating covalent cross-links upon metabolic activation [1]. The 2-, 3-, and 4-nitro isomers not only lack this activity but actively interfere with cross-linking by 1-nitroacridines and mitomycin C, making them valuable as negative controls but unsuitable as active pharmacophores [1]. C-1748 (4-methyl-1-nitroacridine) demonstrates that the 4-methyl substitution on the 1-nitro core improves the therapeutic index 3–4-fold over the unsubstituted precursor C-857 while preserving cross-linking capability, establishing a validated optimization trajectory [2][3].

Prostate Cancer-Targeted Agent Development with Defined Cell Line Selectivity

C-1748 (Capridine β), a 1-nitroacridine derivative, exhibits preferential cytotoxicity toward prostate cancer (LNCaP IC₅₀ = 22.5 nM) with a >4.4-fold selectivity window over leukemia cells (HL-60 IC₅₀ >100 nM), and achieves 80–90% tumor growth inhibition in prostate cancer xenografts [1][2]. This cancer-type selectivity, combined with its ability to target cyclin-dependent kinases (CDK2, CDK4, CDK6) and upregulate the tumor suppressor p16, differentiates it from non-selective DNA intercalators [3]. Preclinical toxicology in Beagle dogs established a maximum tolerated dose of 1.5 mg/kg i.v., providing a defined safety benchmark for further development [4].

Antimicrobial Resistance Research: R-Plasmid Elimination and Gram-Selective Targeting

Nitroakridin 3582 demonstrates gram-positive selective antibacterial activity with lysis at ~5×10⁻⁵ M and uniquely potent R-plasmid elimination activity at 5×10⁻⁶ M in combination with ampicillin—concentrations 20–80-fold lower than those required for quinacrine or ethidium bromide in the same assay [1][2]. This differential potency profile supports the use of nitroacridine as a chemical biology probe for bacterial DNA topology studies and as a lead scaffold for anti-resistance adjunctive agents. The compound's preferential inhibition of DNA biosynthesis over RNA and protein synthesis at bactericidal concentrations (>2×10⁻⁴ M) indicates a macromolecular target selectivity that distinguishes it from broader-spectrum acridine antibacterials [1].

Quote Request

Request a Quote for Nitroacridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.